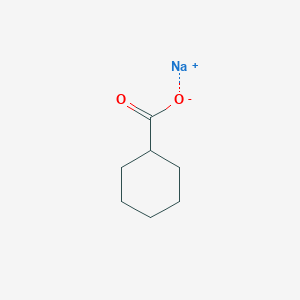

Natriumcyclohexancarboxylat

Übersicht

Beschreibung

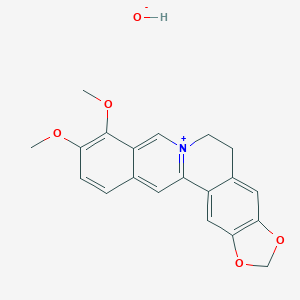

- Pipemidsäure wirkt gegen gramnegative und einige grampositive Bakterien und wurde hauptsächlich zur Behandlung von gastrointestinalen, biliären und Harnwegsinfektionen eingesetzt.

- Es ist wichtig zu beachten, dass die Marktzulassung von Pipemidsäure in der gesamten Europäischen Union ausgesetzt wurde .

Pipemidsäure: ist ein Mitglied der Pyridopyrimidin-Klasse von Antibiotika. Sie wurde 1979 eingeführt und weist einige Überschneidungen im Wirkmechanismus mit analogen Pyridon-haltigen Chinolonen auf.

Wissenschaftliche Forschungsanwendungen

- Pipemidsäure wurde auf ihre antibakteriellen Eigenschaften untersucht, aber ihre Anwendungen gehen über die Behandlung von Infektionen hinaus.

- In der Chemie dient sie als Modellverbindung zum Verständnis von Strukturen auf Pyridopyrimidin-Basis.

- In der Biologie und Medizin wird in der Forschung ihr Potenzial als antimikrobielles Mittel, insbesondere gegen resistente Stämme, untersucht.

- In der Industrie tragen die Synthese und die Derivate von Pipemidsäure zur Arzneimittelentwicklung und chemischen Forschung bei.

Wirkmechanismus

- Pipemidsäure übt ihre Wirkungen aus, indem sie die bakterielle DNA-Gyrase und Topoisomerase IV, essentielle Enzyme, die an der DNA-Replikation und -Reparatur beteiligt sind, hemmt.

- Durch die Störung von DNA-Prozessen verhindert sie das Wachstum und die Replikation von Bakterien.

- Molekulare Zielstrukturen sind die Gyrase-Untereinheiten, und die betroffenen Wege sind diejenigen, die für das Überleben von Bakterien entscheidend sind.

Wirkmechanismus

Target of Action

Sodium cyclohexanecarboxylate is a chemical compound with the formula C7H11NaO2 It’s structurally related to cyclohexanecarboxylic acid, which is known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that cyclohexanecarboxylate derivatives can participate in various biochemical reactions, potentially altering the function of their targets .

Biochemical Pathways

Sodium cyclohexanecarboxylate may be involved in the degradation pathway of cyclohexanecarboxylate. A novel self-sufficient cytochrome P450, P450 CHC, has been identified in cyclohexanecarboxylate-degrading Paraburkholderia terrae KU-64. This enzyme hydroxylates cyclohexanecarboxylate, indicating that P450 CHC plays a role in the initial hydroxylation in the cyclohexanecarboxylate degradation pathway .

Pharmacokinetics

A study on testosterone cyclohexanecarboxylate, a derivative of cyclohexanecarboxylate, showed that it has a longer duration of action compared to other testosterone esters

Result of Action

Given its potential involvement in cyclohexanecarboxylate degradation, it may play a role in energy production and other metabolic processes .

Action Environment

The action, efficacy, and stability of Sodium cyclohexanecarboxylate could be influenced by various environmental factors. For instance, its solubility and reactivity might be affected by pH, temperature, and the presence of other substances . .

Biochemische Analyse

Biochemical Properties

It is known that it plays a role in the degradation of cyclohexanecarboxylate to pimelyl-CoA . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known that it is involved in the synthesis of various compounds . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known to be involved in the degradation of cyclohexanecarboxylate to pimelyl-CoA

Metabolic Pathways

Sodium cyclohexanecarboxylate is involved in the degradation of cyclohexanecarboxylate to pimelyl-CoA

Vorbereitungsmethoden

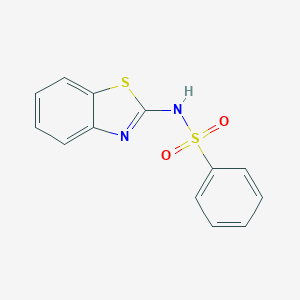

- Pipemidsäure kann über verschiedene Wege synthetisiert werden. Eine übliche Synthesemethode beinhaltet die Reaktion von 8-Ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidin-6-carbonsäure-Vorläufern.

- Industrielle Produktionsverfahren können Modifikationen dieser Syntheserouten, Optimierung der Reaktionsbedingungen und Hochskalierungsprozesse umfassen.

Analyse Chemischer Reaktionen

- Pipemidsäure kann verschiedene Arten von Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, variieren je nach der spezifischen Transformation. Beispielsweise können Oxidationsreaktionen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid beinhalten.

- Wichtige Produkte, die aus diesen Reaktionen gebildet werden, umfassen Derivate der Pipemidsäure mit modifizierten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

- Pipemidsäure weist Ähnlichkeiten mit anderen Chinolon-Antibiotika wie Ciprofloxacin und Norfloxacin auf.

- Ihre Einzigartigkeit liegt in ihrer Pyridopyrimidin-Struktur, die sie von den gängigeren Chinolon-Gerüsten unterscheidet.

Eigenschaften

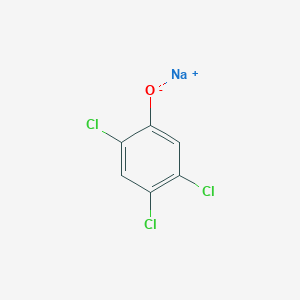

IUPAC Name |

sodium;cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIVBOWLUYDHKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-89-5 (Parent) | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90159617 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-01-6 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

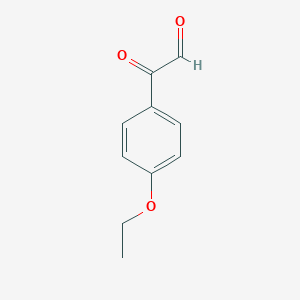

Q1: What is the role of sodium cyclohexanecarboxylate in the ozone-initiated oxidation of cumene?

A1: The research paper explores the use of sodium cyclohexanecarboxylate as an additive in the ozone-initiated oxidation of cumene. While the abstract doesn't provide specific results, it suggests that the presence of sodium cyclohexanecarboxylate influences the oxidation process []. Further investigation into the full text of the research paper is needed to understand the specific interactions, downstream effects, and whether sodium cyclohexanecarboxylate acts as a catalyst or promoter in this specific reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)